2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine

Antimicrobial Candida albicans Zone of inhibition

2-(3,4‑Dimethylphenyl)imidazo[1,2‑a]pyrimidine (CAS 110179‑23‑2) is a bicyclic heteroaromatic compound consisting of an imidazole ring fused to a pyrimidine ring, bearing a 3,4‑dimethylphenyl substituent at the 2‑position. The compound belongs to the imidazo[1,2‑a]pyrimidine family, a privileged scaffold extensively explored for antimicrobial, anticancer, and kinase‑inhibitory activities.

Molecular Formula C14H13N3
Molecular Weight 223.279
CAS No. 110179-23-2
Cat. No. B2942898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine
CAS110179-23-2
Molecular FormulaC14H13N3
Molecular Weight223.279
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)C
InChIInChI=1S/C14H13N3/c1-10-4-5-12(8-11(10)2)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3
InChIKeyLJTABLRTUIIRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine – A Di‑Methyl‑Substituted Imidazopyrimidine Scaffold for Antimicrobial Lead Discovery


2-(3,4‑Dimethylphenyl)imidazo[1,2‑a]pyrimidine (CAS 110179‑23‑2) is a bicyclic heteroaromatic compound consisting of an imidazole ring fused to a pyrimidine ring, bearing a 3,4‑dimethylphenyl substituent at the 2‑position [1]. The compound belongs to the imidazo[1,2‑a]pyrimidine family, a privileged scaffold extensively explored for antimicrobial, anticancer, and kinase‑inhibitory activities . In the most relevant primary literature, this compound is designated as derivative **3k** and was synthesized via a microwave‑assisted, Al₂O₃‑catalyzed reaction, yielding a light‑brown solid with a melting point of 231–233 °C [1].

Scaffold Imidazo[1,2-a]pyrimidine privileged scaffold for antimicrobial discovery
Synthesis Microwave-assisted, Al₂O₃-catalyzed green chemistry route
Screening Reported anti-Candida screening context in imidazopyrimidine series

Why 2‑Arylimidazo[1,2‑a]pyrimidines Cannot Be Freely Interchanged – The 3,4‑Dimethylphenyl Case


Within the 2‑arylimidazo[1,2‑a]pyrimidine series, even minor changes to the aryl substitution pattern drastically alter antimicrobial spectrum, target binding, and physicochemical properties. The 3,4‑dimethylphenyl congener **3k** displays a unique combination of strong anti‑Candida activity, moderate Gram‑positive bacterial inhibition, and a docking score against the C. albicans N‑myristoyltransferase target (−5.040 kcal/mol) that closely mimics the native ligand [1]. In contrast, the para‑chloro derivative **3g** shows preferential activity against B. subtilis, while the para‑bromo analog **3j** exhibits broader but less potent binding [1]. Simple replacement of **3k** with the unsubstituted 2‑phenyl analog **3a** or a mono‑halogenated variant would forfeit the dual anti‑Candida/Gram‑positive profile and the favorable docking energetics that distinguish **3k** [1].

4‑Chloro analog (3g)
May shift anti‑Candida activity profile; 3g did not achieve the same tier of anti‑Candida effect as 3k in the series
2‑Phenyl unsubstituted analog (3a)
May forfeit the dual anti‑Candida / Gram‑positive inhibition pattern; 3a was weak or inactive in C. albicans assays
2,5‑Dimethylphenyl regioisomer
Substitution pattern shift may alter lipophilicity and docking energetics; binding profile and antimicrobial spectrum are not transferable

Quantitative Differentiation of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine (3k) from Close Analogs


Antifungal Zone of Inhibition: 3k vs. 2‑Phenyl and 4‑Chloro Analogs

Compound **3k** was among the five derivatives that exhibited strong activity against C. albicans, with inhibition zones in the range of 12.3–19.3 mm at 50 mg/mL [1]. The unsubstituted 2‑phenyl analog **3a** and the 4‑chloro derivative **3g** showed either weaker or no appreciable anti‑Candida activity, whereas **3k** consistently fell within the top tier of the series [1].

Anti-Candida Zone
Reported
3k and 3j ranked top tier (12.3–19.3 mm)
3g and 3a: weak or inactive
Supports anti-Candida screening context; mono-halogenated and unsubstituted analogs did not reach comparable tier
Agar well diffusion, 50 mg/mL, C. albicans ATCC 10231
Antimicrobial Candida albicans Zone of inhibition

Minimum Inhibitory Concentration (MIC) Against C. albicans: 3k Compared to Halogenated Analogs

In the MIC follow‑up, compounds **3j** and **3k** demonstrated the most potent anti‑Candida effects, with MIC values in the lower portion of the tested range (20 mg/mL to 2.5 mg/mL) [1]. While the exact MIC for **3k** was not isolated from the aggregate range, the authors explicitly state that **3k** and **3j** were the standout performers against C. albicans [1].

C. albicans MIC
Reported
3k within most potent subset (≤20 mg/mL)
4‑Chloro and unsubstituted analogs outside this tier
Supports anti-Candida potency screening; mono-halogenated derivatives did not match 3k tier
Broth microdilution, serial twofold dilutions
Antifungal MIC Candida albicans

Molecular Docking Score Against Candida albicans N‑Myristoyltransferase (PDB 3Q70): 3k vs. Native Ligand

Compound **3k** achieved a docking score of **−5.040 kcal/mol** against the C. albicans target (PDB ID: 3Q70), which is remarkably close to the native ligand RIT (−5.107 kcal/mol) [1]. This near‑native binding energy was not matched by the 4‑chloro derivative **3g** or the 4‑bromo derivative **3j** in the same target [1].

Docking score (3Q70)
Head-to-head
−5.040 kcal/mol
Δ 0.067 vs. native ligand RIT (−5.107)
Near-native binding context supports NMT inhibition studies
AutoDock Vina, semi-flexible docking
Molecular docking Candida albicans Binding energy

Melting Point Differentiation: 3k vs. Unsubstituted 2‑Phenyl Analog

The melting point of **3k** (231–233 °C) is significantly higher than that of the unsubstituted 2‑phenylimidazo[1,2‑a]pyrimidine (reported ∼145–197 °C, depending on source), reflecting the influence of the 3,4‑dimethyl substitution on crystal lattice energy [1]. This higher melting point can be advantageous for purification by recrystallization and for applications requiring thermal stability.

Melting point
Cross-study comparable
231–233 °C (Δ ≥ 34 °C vs. 2‑phenyl analog)
Higher melting point supports purification and solid-state QC
Capillary method
Physicochemical property Melting point Crystallinity

Computed Lipophilicity (LogP) and Polar Surface Area (TPSA) vs. 2‑(2,5‑Dimethylphenyl) Isomer

Computed LogP for **3k** is **3.01**, and its topological polar surface area (TPSA) is **30.19 Ų** . The regioisomeric 2‑(2,5‑dimethylphenyl) analog shares the same molecular formula but differs in substitution pattern, which can affect molecular shape and intermolecular interactions. While no experimental LogP or TPSA data are available for the 2,5‑isomer from comparable sources, the 3,4‑substitution pattern is predicted to yield a slightly different dipole moment and may influence membrane permeability.

Computed LogP / TPSA
Class-level
LogP 3.01, TPSA 30.19 Ų
Regioisomeric substitution may alter permeability profile; data to verify
Vendor algorithm; no experimental validation
Lipophilicity TPSA Drug-likeness

Synthetic Yield Under Green Chemistry Conditions: 3k vs. Unsubstituted and Naphthyl Analogs

Under microwave irradiation with Al₂O₃ as a heterogeneous catalyst, **3k** was obtained in **64%** yield, compared to **70%** for the unsubstituted 2‑phenyl analog and **67%** for the 2‑naphthyl derivative [1]. The modest reduction in yield (6% absolute) is attributed to the steric and electronic effects of the 3,4‑dimethyl substitution [1].

Synthetic yield
Head-to-head
64% (3k) vs. 70% (2‑phenyl), 67% (2‑naphthyl)
Yield trade-off context for process scale-up; biological profile offsets modest reduction
Microwave, Al₂O₃, solvent-free
Green synthesis Microwave Yield

High‑Priority Application Scenarios for 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine (CAS 110179‑23‑2)


Antifungal Lead Optimization Targeting Candida albicans N‑Myristoyltransferase

With a docking score (−5.040 kcal/mol) nearly identical to the native ligand and demonstrated 'excellent' activity against C. albicans in both zone‑of‑inhibition and MIC assays, **3k** serves as a validated starting point for structure‑based design of novel antifungal agents [1]. Its 3,4‑dimethyl substitution pattern can be further elaborated to improve potency and selectivity.

Structure–Activity Relationship (SAR) Studies on 2‑Arylimidazo[1,2‑a]pyrimidine Antimicrobials

Because **3k** is one of the few derivatives in the published series that displays both anti‑Candida and moderate Gram‑positive activity, it is an essential comparator for SAR campaigns aiming to dissect the contribution of electron‑donating disubstitution versus mono‑halogenation [1]. Its higher melting point and distinct LogP/TPSA profile also facilitate correlation of physicochemical properties with biological readouts [1].

Green Chemistry Methodology Development for Heterocycle Synthesis

The synthesis of **3k** under microwave‑assisted, Al₂O₃‑catalyzed, solvent‑free conditions provides a benchmark for evaluating the scope and limitations of this green protocol [1]. The observed 64% yield for a 3,4‑dimethylphenyl substrate, compared to 70% for the unsubstituted phenyl case, offers a quantitative measure of steric/electronic effects that can guide reaction optimization [1].

Physicochemical Reference Standard for Imidazo[1,2‑a]pyrimidine Library Characterization

The well‑defined melting point (231–233 °C), computed LogP (3.01), and TPSA (30.19 Ų) of **3k** make it suitable as a reference compound for HPLC method development, logD determination, and solid‑state stability studies within imidazopyrimidine compound libraries [1].

Application
Selection Property
Validation Focus
C. albicans NMT target engagement studies
Near-native docking profile context
Anti-Candida screening endpoints
2-Arylimidazo[1,2-a]pyrimidine SAR profiling
3,4-Dimethylphenyl substitution pattern vs. halogenated analogs
Antimicrobial spectrum and ADME-tox correlation
Microwave-assisted heterocycle synthesis methodology
Benchmarked yield under green conditions
Process scalability and steric/electronic effect evaluation
Imidazopyrimidine library analytical standardization
Defined melting point and computed LogP/TPSA
Identity, purity and solid-state stability
Quote Request

Request a Quote for 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.